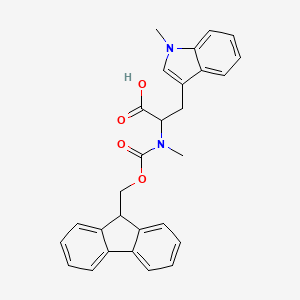

N-Fmoc-N,1-dimethyl-L-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-N,1-dimetil-L-triptófano es un derivado del aminoácido triptófano, donde el nitrógeno del indol y el grupo alfa-amino están protegidos por el grupo 9-fluorenilmetilóxicarbonilo (Fmoc). Este compuesto se usa a menudo en la síntesis de péptidos debido a su estabilidad y facilidad de eliminación en condiciones suaves. El grupo Fmoc es un grupo protector ampliamente utilizado en la síntesis de péptidos en fase sólida, lo que permite la adición secuencial de aminoácidos para formar péptidos y proteínas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Fmoc-N,1-dimetil-L-triptófano generalmente implica la protección de la molécula de triptófano. Un método común es primero proteger el grupo alfa-amino con el grupo Fmoc. Esto se puede lograr haciendo reaccionar el triptófano con cloruro de Fmoc en presencia de una base como bicarbonato de sodio en un disolvente orgánico como la dimetilformamida (DMF). La reacción generalmente se lleva a cabo a temperatura ambiente y se controla mediante cromatografía en capa fina (TLC) para asegurar su finalización .

Métodos de producción industrial

La producción industrial de N-Fmoc-N,1-dimetil-L-triptófano sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados que pueden manejar grandes cantidades de reactivos y disolventes. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final. El uso de técnicas de síntesis de péptidos en fase sólida (SPPS) permite la producción eficiente de este compuesto en un entorno industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

N-Fmoc-N,1-dimetil-L-triptófano experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Oxidación: DMDO en acetona se usa comúnmente para la oxidación selectiva del anillo de indol.

Desprotección: La piperidina en DMF se usa para eliminar el grupo Fmoc en condiciones suaves.

Sustitución: Los haluros de alquilo o los cloruros de acilo se pueden usar para reacciones de sustitución en el nitrógeno del indol.

Principales productos formados

Oxidación: Los derivados de hidroxipirroloindolina se forman a partir de la oxidación del anillo de indol.

Desprotección: La eliminación del grupo Fmoc produce la amina libre, que puede reaccionar aún más para formar péptidos.

Sustitución: Se pueden formar varios derivados de triptófano sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

N-Fmoc-N,1-dimetil-L-triptófano tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de N-Fmoc-N,1-dimetil-L-triptófano implica su función como un aminoácido protegido en la síntesis de péptidos. El grupo Fmoc protege al grupo amino durante el proceso de síntesis, previniendo reacciones secundarias no deseadas. El anillo de indol del triptófano puede participar en varias interacciones, como los enlaces de hidrógeno y la apilamiento π-π, que son importantes para la estabilidad y la función de los péptidos y las proteínas .

Comparación Con Compuestos Similares

N-Fmoc-N,1-dimetil-L-triptófano se puede comparar con otros derivados de triptófano protegidos con Fmoc:

N-Fmoc-L-triptófano: Similar en estructura pero carece del grupo metilo adicional en el nitrógeno del indol.

N-Fmoc-1-metil-L-triptófano: Similar pero solo tiene un grupo metilo en el nitrógeno del indol.

N-Fmoc-triptófano: La forma más simple con solo el grupo Fmoc protegiendo al grupo amino.

La singularidad de N-Fmoc-N,1-dimetil-L-triptófano reside en su grupo metilo adicional, que puede influir en su reactividad e interacciones en la síntesis de péptidos .

Actividad Biológica

N-Fmoc-N,1-dimethyl-L-tryptophan is a derivative of the amino acid tryptophan, which is known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound features a phenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom of the tryptophan side chain, along with two methyl groups on the nitrogen of the indole ring. This modification influences its solubility, stability, and interaction with biological systems.

Biological Activities

1. Anticancer Activity

Research indicates that tryptophan derivatives exhibit significant anticancer properties. Studies have shown that analogs of tryptophan can selectively target cancer cell membranes over normal cell membranes. For instance, a study demonstrated that peptide analogs containing tryptophan residues were more effective against liposomes mimicking cancer cells than those mimicking normal cells, suggesting a mechanism of selective cytotoxicity .

2. Antimicrobial Properties

Tryptophan and its derivatives are also noted for their antimicrobial activities. The presence of tryptophan in peptide sequences has been linked to enhanced membrane-disruptive properties against various bacteria. Specifically, modifications in the position of tryptophan residues within antimicrobial peptides significantly affect their ability to permeabilize bacterial membranes .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves its interaction with lipid bilayers. The hydrophobic nature of the indole ring allows it to integrate into lipid membranes, leading to membrane disruption and subsequent cell death in microbial and cancerous cells .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound and related compounds:

Propiedades

Fórmula molecular |

C28H26N2O4 |

|---|---|

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-methylindol-3-yl)propanoic acid |

InChI |

InChI=1S/C28H26N2O4/c1-29-16-18(19-9-7-8-14-25(19)29)15-26(27(31)32)30(2)28(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26H,15,17H2,1-2H3,(H,31,32) |

Clave InChI |

SLOCNJPRAJRJLJ-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.